N,N-Dimethylethanesulfonamide
Overview
Description
N,N-Dimethylethanesulfonamide is an organic compound with the molecular formula C4H11NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to an ethane backbone. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
N,N-Dimethylethanesulfonamide (DMESA) is primarily used as an electrolyte solvent in lithium-oxygen batteries . Its primary target is the positive electrode reaction of these batteries .
Mode of Action
DMESA interacts with its target by providing a stable environment for the charge-discharge reaction to proceed with low overvoltage . This interaction allows for a more efficient energy transfer within the battery .
Biochemical Pathways
It’s known that dmesa plays a crucial role in the electrochemical reactions within lithium-oxygen batteries . These reactions are essential for the battery’s operation and energy storage capabilities .
Result of Action
The use of DMESA as an electrolyte solvent results in a more stable and efficient energy transfer within lithium-oxygen batteries . This leads to improved battery performance and longevity .
Action Environment
The efficacy and stability of DMESA are influenced by various environmental factors. For instance, the current density and capacity of the battery can affect the performance of DMESA . Furthermore, the temperature and humidity of the environment may also impact its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylethanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
CH3CH2SO2Cl+(CH3)2NH→CH3CH2SO2N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs, especially those targeting bacterial infections due to its sulfonamide group.
Industry: It is used in the production of specialty chemicals and as an electrolyte solvent in lithium-oxygen batteries
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylmethanesulfonamide
- N,N-Dimethylbenzenesulfonamide
- N,N-Dimethylpropanesulfonamide
Uniqueness
N,N-Dimethylethanesulfonamide is unique due to its specific ethane backbone, which imparts distinct chemical properties compared to its analogs. Its stability and reactivity make it particularly valuable in applications requiring robust performance under various conditions .
Properties
IUPAC Name |
N,N-dimethylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLSCQKZAPYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212786 | |
Record name | N,N-Dimethylethanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-68-7 | |
Record name | N,N-Dimethylethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylethanesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylethanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylethanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-Dimethylethanesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a synthetic route for a compound structurally related to N,N-Dimethylethanesulfonamide and its application?
A2: A closely related compound, N,N-Dimethyl-1-propene-1-sulfonamide, can be synthesized via a dehydrative protocol starting from N,N‑dimethyl-2‑hydroxypropanesulfonamide using MeSO2Cl and an organic base []. This compound, like other vinylsulfonamides, exhibits a mixture of E- and Z-isomers. These types of compounds are of interest due to their potential biological activities, particularly as enzyme inhibitors, and their versatility as building blocks in organic synthesis.
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